5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid
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Overview
Description
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound has a dimethylamino group attached to the phenyl ring, which can influence its chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid can be achieved through various methods. One common approach involves the cycloaddition reaction of α,β-acetylenic oximes with suitable dipolarophiles in the presence of catalysts such as copper (I) or ruthenium (II) . Another method includes the oxidation of propargylamines to the corresponding oximes followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs eco-friendly and metal-free synthetic strategies to minimize costs and environmental impact. Microwave-assisted synthesis and the use of green solvents like water or ethanol are some of the methods used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazole derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and pain pathways, leading to its analgesic and anti-inflammatory effects. It may also interfere with the replication of viruses and bacteria, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid
- 3,5-Diphenylisoxazole
- 5-Phenylisoxazole-3-carboxylic Acid
Uniqueness
5-[4-(Dimethylamino)phenyl]isoxazole-3-carboxylic Acid is unique due to the presence of the dimethylamino group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other isoxazole derivatives .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[4-(dimethylamino)phenyl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-14(2)9-5-3-8(4-6-9)11-7-10(12(15)16)13-17-11/h3-7H,1-2H3,(H,15,16) |
InChI Key |
ZAYBMRVNLSQVQL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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